![molecular formula C13H14ClNO2 B3057323 6-Chlorospiro[chroman-2,4'-piperidin]-4-one CAS No. 792895-79-5](/img/structure/B3057323.png)
6-Chlorospiro[chroman-2,4'-piperidin]-4-one
Overview
Description
6-Chlorospiro[chroman-2,4’-piperidin]-4-one is a chemical compound characterized by a spirocyclic structure, which includes a chroman ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorospiro[chroman-2,4’-piperidin]-4-one typically involves the reaction of chroman derivatives with piperidine under specific conditions. One common method includes the use of chlorinated chroman as a starting material, which undergoes a nucleophilic substitution reaction with piperidine. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chlorospiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spiro compounds.
Scientific Research Applications
6-Chlorospiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Chlorospiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chlorospiro[chroman-4,4’-imidazolidine]-2’,5’-dione: This compound has a similar spirocyclic structure but with an imidazolidine ring instead of a piperidine ring.
6-Chlorospiro[chroman-4,5’-oxazolidine]-2’,4’-dione: Another similar compound with an oxazolidine ring.
Uniqueness
6-Chlorospiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of a chroman and piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Biological Activity
6-Chlorospiro[chroman-2,4'-piperidin]-4-one is a compound that has garnered interest due to its unique spirocyclic structure and potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines a chroman ring with a piperidine moiety. The presence of the chlorine atom enhances its reactivity, potentially influencing its biological interactions.
Property | Value |
---|---|
Molecular Formula | CHClN |
Molecular Weight | 233.69 g/mol |
Structure Type | Spirocyclic |
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated various spiro[chromane-2,4'-piperidin]-4-one derivatives against Staphylococcus aureus and Escherichia coli, revealing notable inhibition rates with minimum inhibitory concentration (MIC) values in the low micromolar range .
2. Anti-Tubercular Activity
A series of spiro[chromane-2,4'-piperidin]-4-one derivatives were synthesized and tested for their anti-tuberculosis activity against Mycobacterium tuberculosis. One compound (PS08) demonstrated significant inhibition with an MIC of 3.72 µM compared to the standard drug isoniazid (MIC 0.09 µM). However, it also showed acute cytotoxicity towards human lung fibroblast cell lines .
3. Inhibition of Acetyl-CoA Carboxylase
Several derivatives have been tested for their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Some compounds exhibited ACC inhibitory activity in the low nanomolar range, indicating potential applications in metabolic disorders .
The mechanisms by which this compound exerts its biological effects are still under investigation. Molecular docking studies suggest that these compounds may interact with specific protein targets, such as tyrosine phosphatases in Mycobacterium tuberculosis, influencing their enzymatic activity .
Case Studies
- Study on Antimicrobial Efficacy : In vitro studies demonstrated that the derivative 6b showed remarkable inhibition against pathogenic bacteria with MIC values significantly lower than those of traditional antibiotics .
- Anti-Tubercular Assessment : The synthesized compounds were evaluated for their anti-tubercular properties, where PS08 showed promising results but also raised concerns regarding cytotoxicity in human cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the spirocyclic framework can significantly alter biological activity. For example:
- Substituents on the piperidine ring influence antimicrobial potency.
- The introduction of different halogen atoms can enhance or reduce activity against specific pathogens.
Properties
IUPAC Name |
6-chlorospiro[3H-chromene-2,4'-piperidine]-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIJHHXOAVQVCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586465 | |
Record name | 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792895-79-5 | |
Record name | 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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